Cas no 2481-10-9 ((2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid)
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- D-S-tert-Butylcysteine
- (R)-2-Amino-3-(St-butylthio)propanoic acid
- D-S-T-BUTYLCYSTEINE
- (R)-S-tert-butylcysteine
- AC1MDSFO
- Carbamimidothioic acid, 1,1-dimethylethyl ester
- CHEBI:609578
- CHEMBL451408
- CTK3H0017
- Cys-tert.-Butyl
- H-Cys(t-Bu)-OH
- S-t-Butylisothiocarbamide
- S-tert.-Butyl-isothioharnstoff
- S-tert.-Butyl-L-cystein
- S-tert.-Butyl-thiuronium
- S-tert-butyl cysteine
- S-tert-Butyl-isothioharnstoff
- S-tert-butyl-isothiourea
- S-tert-Butyl-L-cystein
- S-tert-Butyl-L-cysteine
- (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
- (S)-tert-Butyl-L-Cys
- CHEMBL231992
- EN300-1070621
- SCHEMBL616529
- (R)-2-amino-3-(tert-butylthio)propanoic acid
- L-S-t-Butylcysteine
- S-t-BUTYL-L-CYSTEINE
- 2481-10-9
- BDBM50213725
- H-Cys(tBu)-OH
- S-tert-Butyl-L-cysteine hydrochloride
- AKOS006286695
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- Inchi: 1S/C7H15NO2S/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
- InChI Key: VADVRIAPCDFQJU-YFKPBYRVSA-N
- SMILES: S(C[C@@H](C(=O)O)N)C(C)(C)C
Computed Properties
- Exact Mass: 177.08234989g/mol
- Monoisotopic Mass: 177.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 88.6Ų
Experimental Properties
- Density: 1.13
- Boiling Point: 293.5 °C at 760 mmHg
- Flash Point: 131.3 °C
- PSA: 88.62000
- LogP: 1.63030
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1070621-0.05g |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
2481-10-9 | 95% | 0.05g |
$25.0 | 2023-10-28 | |
| Enamine | EN300-1070621-0.1g |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
2481-10-9 | 95% | 0.1g |
$26.0 | 2023-10-28 | |
| Enamine | EN300-1070621-0.25g |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
2481-10-9 | 95% | 0.25g |
$27.0 | 2023-10-28 | |
| Enamine | EN300-1070621-0.5g |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
2481-10-9 | 95% | 0.5g |
$28.0 | 2023-10-28 | |
| Enamine | EN300-1070621-1.0g |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
2481-10-9 | 1g |
$29.0 | 2023-06-10 | ||
| Enamine | EN300-1070621-2.5g |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
2481-10-9 | 95% | 2.5g |
$41.0 | 2023-10-28 | |
| Enamine | EN300-1070621-5.0g |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
2481-10-9 | 5g |
$58.0 | 2023-06-10 | ||
| Enamine | EN300-1070621-10.0g |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
2481-10-9 | 10g |
$103.0 | 2023-06-10 | ||
| Enamine | EN300-1070621-1g |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
2481-10-9 | 95% | 1g |
$29.0 | 2023-10-28 | |
| Enamine | EN300-1070621-5g |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
2481-10-9 | 95% | 5g |
$58.0 | 2023-10-28 |
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
Introduction to (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid (CAS No. 2481-10-9)
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid, also known as R-Boc-S-tBu-Cys-OH, is a versatile and important compound in the field of medicinal chemistry and pharmaceutical research. This amino acid derivative is characterized by its unique structural features, which include a tert-butylsulfanyl group and an amino acid backbone. The compound is widely used in the synthesis of peptides and proteins, as well as in the development of novel therapeutic agents.
The chemical structure of (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid (CAS No. 2481-10-9) consists of a chiral carbon center at the 2-position, which imparts enantiomeric purity to the molecule. This enantiomeric purity is crucial for many applications, particularly in the pharmaceutical industry, where the biological activity and pharmacological properties of chiral compounds can vary significantly depending on their stereochemistry. The tert-butylsulfanyl group provides additional stability and reactivity, making this compound a valuable building block in organic synthesis.
Recent research has highlighted the potential of (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid in various therapeutic areas. For instance, studies have shown that this compound can be used to synthesize peptides with enhanced stability and bioavailability. These peptides have applications in treating conditions such as cancer, neurodegenerative diseases, and metabolic disorders. The tert-butylsulfanyl group plays a crucial role in protecting the cysteine residue during peptide synthesis, ensuring that the final product retains its desired properties.
In addition to its use in peptide synthesis, (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid has been explored for its potential as a prodrug precursor. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The tert-butylsulfanyl group can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule. This approach can improve the pharmacokinetic properties of drugs, such as their solubility, permeability, and stability.
The synthesis of (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid involves several well-established chemical reactions. One common method involves the reaction of cysteine with tert-butyl mercaptan followed by protection of the amino group with a Boc (tert-butoxycarbonyl) protecting group. This synthetic route ensures high yields and purity, making it suitable for large-scale production in industrial settings.
The physical and chemical properties of (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid have been extensively studied. It is a white crystalline solid with a melting point of approximately 150°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it easy to handle and process in laboratory settings.
In terms of safety and handling, (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid should be stored under dry conditions and protected from light to prevent degradation. It is generally considered non-toxic but should be handled with care to avoid inhalation or skin contact. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when working with this compound.
The market demand for (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid has been steadily increasing due to its wide range of applications in pharmaceutical research and development. Key players in the industry are investing heavily in research to discover new uses for this compound and to optimize its production processes. This has led to significant advancements in synthetic methods and purification techniques, further enhancing the quality and availability of this important chemical reagent.
In conclusion, (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid (CAS No. 2481-10-9) is a highly valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an essential building block for synthesizing peptides and developing novel therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, solidifying its importance in the scientific community.
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